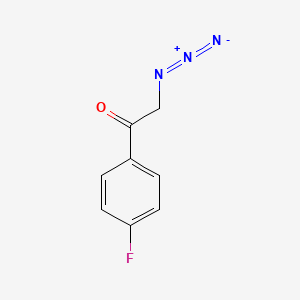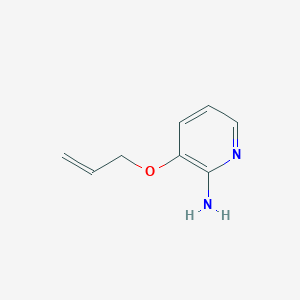
3-(Allyloxy)-2-pyridinamine
説明
3-(Allyloxy)-2-pyridinamine is a compound that can be synthesized through various chemical reactions involving allyl amines and other reactants. The compound is of interest due to its potential as a building block in organic synthesis, particularly in the creation of pyridine derivatives, which are valuable in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives, such as 3-(Allyloxy)-2-pyridinamine, can be achieved through a Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with alkynes . This method provides a new pathway for the construction of pyridine rings, which are core structures in many biologically active compounds. Additionally, the synthesis of related pyridine derivatives has been explored through a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids, leading to functionalized pyridines suitable for further palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those similar to 3-(Allyloxy)-2-pyridinamine, can be characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was analyzed to determine its molecular geometry, vibrational frequencies, and chemical shift values using both Hartree-Fock and density functional methods . Such detailed structural analysis is crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions, expanding their utility in synthetic chemistry. For example, the intramolecular carbolithiation of N-allyl-ynamides provides an efficient route to polysubstituted pyridines, demonstrating the versatility of these compounds in forming complex structures . Additionally, the ability to form cyclic trimers via intermolecular coordination bonds, as seen in 3-(diethylborylethynyl)pyridine, highlights the potential for creating supramolecular assemblies .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Single crystal X-ray diffraction studies of related compounds reveal insights into bond lengths, angles, and the importance of hydrogen bonding . These properties are essential for predicting the behavior of these compounds in various environments and for designing new materials with desired characteristics. Furthermore, the study of molecular energy profiles can provide information on conformational flexibility, which is important for understanding the dynamics of these molecules .
科学的研究の応用
Synthesis and Rearrangement of Pyridine Derivatives : Jarvis and Anderson (1983) synthesized derivatives of 2,3-dihydroxypyridine, including 1-allyl-3-allyloxy-2-pyridone, which undergoes Claisen rearrangement to form bis-1,4-allyl-3-hydroxy-2-pyridone isomers. This study highlights the synthetic versatility of pyridine derivatives in organic chemistry (Jarvis & Anderson, 1983).
Oxyfunctionalization of Pyridine Derivatives for Pharmaceutical Synthesis : Stankevičiūtė et al. (2016) explored the use of Burkholderia sp. MAK1 for oxyfunctionalization of pyridine derivatives, including pyridinamines, to produce hydroxylated pyridines. This process is crucial for synthesizing intermediates used in pharmaceutical products (Stankevičiūtė et al., 2016).
Electrospun Nanofibers for Sensor Applications : Li et al. (2019) developed a polymeric-based ternary europium (III) complex system involving 2-(4-(4-(allyloxy)phenyl)-6-(pyridin-2-yl)pyridin-2-yl)pyridine for optical sensing. This study demonstrates the application of pyridine derivatives in creating functional materials for sensing technologies (Li et al., 2019).
Degradation Mechanism of Pyridine in Water Treatment : Li et al. (2017) investigated the degradation of pyridine in drinking water using a dielectric barrier discharge system, providing insights into the treatment of nitrogen heterocyclic compounds in water sources (Li et al., 2017).
Magnetic and Optical Properties of Lanthanide Clusters : Alexandropoulos et al. (2011) discovered a new family of Ln(III)(9) clusters using 2-(hydroxymethyl)pyridine, revealing dual physical properties like single-molecule magnetism and red photoluminescence, showcasing the multifunctionality of pyridine-based materials (Alexandropoulos et al., 2011).
Synthesis of Insecticidal Compounds : Li et al. (2013) synthesized novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols, indicating the potential of pyridine derivatives in developing new insecticides (Li et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it’s handled. Standard safety measures for handling organic compounds, such as using appropriate personal protective equipment and working in a well-ventilated area, should be followed .
将来の方向性
特性
IUPAC Name |
3-prop-2-enoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-6-11-7-4-3-5-10-8(7)9/h2-5H,1,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEQGEPUZHZYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540637 | |
| Record name | 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allyloxy)-2-pyridinamine | |
CAS RN |
24015-99-4 | |
| Record name | 3-(2-Propen-1-yloxy)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24015-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Prop-2-en-1-yl)oxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




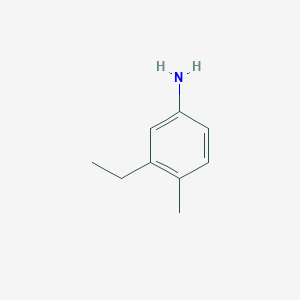

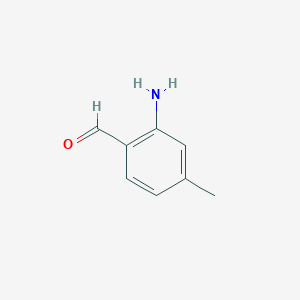
![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)
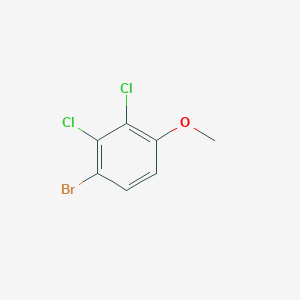

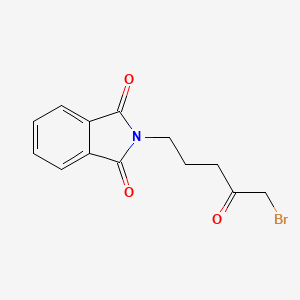
amine](/img/structure/B1282661.png)




